
Tert-butyl 3-(4-ethynylphenyl)propanoate
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Overview
Description
Tert-butyl 3-(4-ethynylphenyl)propanoate is a tert-butyl ester derivative featuring a propanoate backbone substituted with a 4-ethynylphenyl group at the β-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-ethynylphenyl)propanoate typically involves the esterification of 3-(4-ethynylphenyl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-ethynylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-(4-ethynylphenyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-ethynylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl propanoate scaffold is highly modular, with variations in the aromatic or aliphatic substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity: The ethynyl group in this compound increases hydrophobicity (predicted LogP ≈ 3.5) compared to azide-containing derivatives like tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate (LogP ≈ 1.8) .
- Thermal Stability: Boron-containing derivatives (e.g., tert-butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate) exhibit higher thermal stability (boiling point ~412°C) due to the rigid dioxaborolane ring .
Key Research Findings
Click Chemistry Utility: The ethynyl group in this compound enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical reaction in bioconjugation and materials science .
Synthetic Scalability: Analogous compounds (e.g., tert-butyl 3-(4-fluorophenylthio)propanoate) are synthesized in high yields (>90%) using commercially available amines or thiols, underscoring the scaffold’s versatility .
Limitations : Ethynyl-containing derivatives may exhibit reduced solubility in aqueous media, necessitating PEGylation or formulation with surfactants for biomedical applications .
Data Tables
Table 1: Comparative Physicochemical Data
Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
---|---|---|---|
This compound | 242.31 | 3.5 | Not reported |
Tert-butyl 3-(benzhydrylamino)propanoate (2) | 335.43 | 4.2 | Oil |
Tert-butyl 3-(4-bromophenylthio)propanoate (21d) | 317.24 | 4.0 | 62–64 |
Tert-butyl 3-(aziridin-1-yl)propanoate | 171.24 | 0.8 | Liquid |
Properties
IUPAC Name |
tert-butyl 3-(4-ethynylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-5-12-6-8-13(9-7-12)10-11-14(16)17-15(2,3)4/h1,6-9H,10-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIAXUIUFDCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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